1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide (HITCI), CAS 19764-96-6, is a positively charged, heptamethine indocarbocyanine dye characterized by strong absorption in the near-infrared (NIR) region (λmax ~740-744 nm) and emission around 778-807 nm. In scientific procurement, HITCI is primarily sourced for three distinct, high-value applications: as a highly efficient tunable NIR laser dye, as a non-covalent protein-labeling probe for capillary electrophoresis with laser-induced fluorescence (CE-LIF), and as an indispensable literature-validated reference standard for calibrating the fluorescence quantum yields (fQY) of other NIR fluorophores like Indocyanine Green (ICG). Its established photophysical baseline and broad pH stability make it a foundational material for analytical chemistry and optical engineering workflows[1].
Substituting HITCI with more common clinical NIR dyes (such as ICG) or generic covalent Cy7 derivatives introduces severe analytical and functional limitations. For quantum yield calibration, ICG exhibits high sensitivity to solvent polarity and concentration-dependent aggregation, making it unsuitable as a baseline reference; HITCI, conversely, provides the stable, literature-recommended fQY baseline required to calibrate these very dyes[1]. In protein analysis, substituting HITCI with covalent NIR labels (e.g., NHS-ester functionalized cyanines) forces researchers into time-consuming conjugation workflows that permanently alter the target protein's charge, mass, and native electrophoretic mobility. HITCI’s ability to bind proteins non-covalently while exhibiting fluorescence enhancement across a broad pH range allows for native-state analysis in CE-LIF, a capability lost when using generic reactive dyes[2].
In photophysical characterization, determining the fluorescence quantum yield (fQY) of novel or clinical NIR dyes requires a highly stable reference. Studies evaluating the excited-state dynamics of Indocyanine Green (ICG) and IR-820 utilize HITCI as the absolute reference standard. By referencing against HITCI in ethanol, researchers can achieve an fQY setup accuracy with less than 2% error, overcoming the spectral inconsistencies inherent to ICG [1].
| Evidence Dimension | fQY Calibration Accuracy |
| Target Compound Data | HITCI (Serves as the stable absolute reference standard) |
| Comparator Or Baseline | ICG / IR-820 (Analytes requiring calibration) |
| Quantified Difference | Enables <2% error in fQY determination for highly variable clinical dyes |
| Conditions | Spectroscopic calibration in ethanol/methanol with excitation at 700-750 nm |
Procurement of HITCI is mandatory for analytical laboratories that need a literature-validated baseline to accurately quantify the brightness of new near-infrared probes.
For protein separation via Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF), HITCI offers a distinct advantage over covalent modifiers. HITCI binds non-covalently to proteins like human serum albumin (HSA) and trypsinogen, altering its absorbance and fluorescence upon binding across a broad pH range. This allows for direct on-column or pre-column labeling without the structural and charge modifications caused by covalent NHS-ester dyes [1].
| Evidence Dimension | Protein Modification State |
| Target Compound Data | HITCI (Non-covalent binding, preserves native mobility) |
| Comparator Or Baseline | Covalent Cy7/NHS-ester dyes (Alters protein charge/mass) |
| Quantified Difference | Eliminates conjugation-induced electrophoretic mobility shifts |
| Conditions | CE-LIF analysis of HSA and trypsinogen across a wide pH range |
Allows analytical chemists to perform rapid, native-state protein quantification without the workflow bottlenecks of covalent conjugation and purification.
When utilized as an active gain medium in liquid dye lasers, HITCI demonstrates exceptional performance metrics in the near-infrared spectrum. When pumped at 587 nm, a HITCI-based infrared dye laser achieves a low laser threshold of 0.3 mJ and a highly efficient slope efficiency of 22% at a central lasing wavelength of 807 nm [1].
| Evidence Dimension | Lasing Slope Efficiency |
| Target Compound Data | HITCI (22% slope efficiency, 0.3 mJ threshold) |
| Comparator Or Baseline | Standard infrared dye laser baselines |
| Quantified Difference | High 22% conversion efficiency at 807 nm emission |
| Conditions | Dye dissolved in ethanol, pumped at 587 nm |
Critical for optical engineers procuring high-efficiency, tunable near-infrared gain media for specialized laser systems.
While newer structural classes like dimethylamino flavylium polymethines (e.g., Compound 5) have been developed for SWIR/NIR imaging, HITCI remains superior in absolute brightness. Despite having similar absorption properties to Compound 5, HITCI exhibits an approximately 10-fold higher fluorescence quantum yield (ΦF), ensuring a significantly stronger emission signal, albeit with lower photostability under continuous high-power irradiation [1].
| Evidence Dimension | Fluorescence Quantum Yield (ΦF) |
| Target Compound Data | HITCI (~10-fold higher ΦF) |
| Comparator Or Baseline | Dimethylamino flavylium polymethine (Compound 5) |
| Quantified Difference | 10x greater absolute brightness |
| Conditions | Photophysical characterization in matched solvent systems |
Ensures maximum signal-to-noise ratio in standard NIR fluorescence assays where absolute emission intensity is prioritized over extreme long-term photostability.
Because of its highly stable and literature-validated emission profile, HITCI is the procurement standard of choice for analytical labs needing to calibrate the fQY of newly synthesized NIR fluorophores or clinical dyes like ICG and IR-820 [1].
HITCI is uniquely suited for capillary electrophoresis with laser-induced fluorescence (CE-LIF). Its ability to non-covalently bind to proteins (like HSA) with a subsequent fluorescence enhancement allows researchers to analyze proteins in their native state without the mobility-altering effects of covalent conjugation [2].
With a proven 22% slope efficiency and a low pumping threshold, HITCI is procured by optical engineering facilities to serve as the active liquid gain medium in tunable near-infrared dye lasers operating around the 800 nm wavelength [3].
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